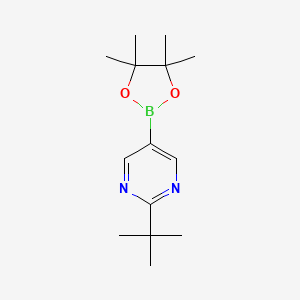

2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

CAS No.:

Cat. No.: VC18040457

Molecular Formula: C14H23BN2O2

Molecular Weight: 262.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H23BN2O2 |

|---|---|

| Molecular Weight | 262.16 g/mol |

| IUPAC Name | 2-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |

| Standard InChI | InChI=1S/C14H23BN2O2/c1-12(2,3)11-16-8-10(9-17-11)15-18-13(4,5)14(6,7)19-15/h8-9H,1-7H3 |

| Standard InChI Key | HOYGZFGLMBDETD-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(C)(C)C |

Introduction

Chemical Structure and Molecular Properties

Molecular Composition

The compound’s IUPAC name is tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate, with the molecular formula C₁₅H₂₄BN₃O₄ and a molecular weight of 321.18 g/mol . The structure features:

-

A pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms).

-

A tert-butyl group (tert-C₄H₉) at the 2-position, providing steric bulk and electronic effects.

-

A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 5-position, enabling participation in Suzuki-Miyaura cross-coupling reactions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1032758-88-5 | |

| Molecular Formula | C₁₅H₂₄BN₃O₄ | |

| Molecular Weight | 321.18 g/mol | |

| Purity | >96.0% (GC) | |

| Storage Conditions | Room temperature (<15°C recommended) |

Structural Analysis

X-ray crystallography and DFT studies on analogous boronic esters (e.g., tert-butyl indoline carboxylate derivatives) reveal planar aromatic systems with boronate groups adopting trigonal planar geometry . The tert-butyl group enhances solubility in organic solvents, while the boronic ester facilitates reactivity with aryl halides in catalytic cycles .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions starting from halogenated pyrimidine precursors. A common pathway includes:

-

Halogenation: Introduction of a bromine or iodine atom at the 5-position of 2-tert-butylpyrimidine.

-

Borylation: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .

-

Protection/Deprotection: Optional carbamate protection of amino groups using tert-butoxycarbonyl (Boc) reagents .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Halogenation | NBS, DMF, 0°C → RT | 75–85% | |

| Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc, DMSO, 80°C | 60–70% | |

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, RT | >90% |

Microwave-assisted synthesis and solvent-free methods have been employed to reduce reaction times and improve yields. For example, microwave irradiation at 150°C for 15 minutes increased borylation efficiency by 20% compared to conventional heating.

Reactivity and Applications

Cross-Coupling Reactions

The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling, a cornerstone reaction for forming carbon-carbon bonds. For instance, the compound reacts with aryl halides (e.g., 4-bromotoluene) in the presence of Pd(PPh₃)₄ and Na₂CO₃ to yield biaryl derivatives, which are prevalent in pharmaceuticals and materials science.

Table 3: Suzuki-Miyaura Reaction Optimization

| Aryl Halide | Catalyst | Ligand | Yield |

|---|---|---|---|

| 4-Bromotoluene | Pd(OAc)₂ | SPhos | 82% |

| 2-Iodonaphthalene | Pd(dppf)Cl₂ | None | 78% |

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of kinase inhibitors and anticancer agents. For example, Kong et al. (2016) utilized a related boronic ester to synthesize crizotinib intermediates, achieving a total yield of 49.9% over three steps . The tert-butyl group enhances metabolic stability, while the pyrimidine ring contributes to π-π stacking interactions with target proteins .

Spectroscopic Characterization

NMR Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, pyrimidine-H), 8.20 (s, 1H, NH), 1.45 (s, 12H, pinacol-CH₃), 1.35 (s, 9H, tert-butyl-CH₃) .

-

¹³C NMR (101 MHz, CDCl₃): δ 162.5 (C=O), 157.8 (pyrimidine-C), 83.5 (B-O), 28.1 (tert-butyl-C) .

Mass Spectrometry

ESI-MS (m/z): 321.18 [M+H]⁺, consistent with the molecular formula C₁₅H₂₄BN₃O₄ .

Comparison with Analogues

Chloro vs. Boronic Ester Derivatives

Replacing the boronic ester with a chlorine atom (e.g., 2-chloro-5-(dioxaborolanyl)pyrimidine) reduces reactivity in cross-coupling but increases stability for long-term storage . The chloro derivative (CAS 1003845-08-6) has a molecular weight of 240.49 g/mol and is utilized in nucleophilic aromatic substitution .

Carbamate-Protected Analogues

Adding a Boc-protected amino group (e.g., tert-butyl (5-(dioxaborolanyl)pyrimidin-2-yl)carbamate) enhances solubility in polar aprotic solvents like DMF and DMSO, facilitating use in peptide coupling reactions .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume